3-chlorobenzenesulfonic Acid

Description

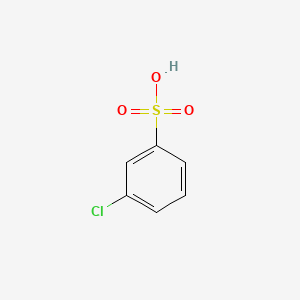

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJIHIRSVQTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942880 | |

| Record name | 3-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20677-52-5 | |

| Record name | 3-Chlorobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020677525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-chlorobenzenesulfonic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Chlorobenzenesulfonic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 20677-52-5) is a significant organosulfur compound featuring a chlorinated benzene ring functionalized with a sulfonic acid group at the meta position.[1] While its isomers, particularly 4-chlorobenzenesulfonic acid, are more commonly produced through direct sulfonation of chlorobenzene, the 3-isomer possesses unique chemical characteristics owing to its substitution pattern. It serves as a valuable intermediate in the synthesis of specialized polymers, dyes, and potentially in the development of pharmaceutical agents.

This guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in synthesis, materials science, and medicinal chemistry. We will delve into its physicochemical characteristics, spectroscopic profile, chemical reactivity, targeted synthesis protocols, and critical safety considerations, moving beyond a simple recitation of facts to explain the causality behind its behavior.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both storage and reaction environments. This compound is a strong organic acid whose physical state and solubility are dominated by the polar sulfonic acid group.

Chemical Structure

The molecular structure is foundational to understanding the compound's reactivity and spectroscopic signature.

Caption: Chemical structure of this compound.

Core Properties

The following table summarizes the key identifiers and computed physicochemical properties of this compound. These values are critical for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 20677-52-5 | [1] |

| Molecular Formula | C₆H₅ClO₃S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | m-Chlorobenzenesulfonic acid | [1] |

| Density | 1.551 g/cm³ (Predicted) | [2] |

| pKa | -0.94 ± 0.15 (Predicted) | [2] |

| LogP (XLogP3) | 1.5 | [1] |

| Topological Polar Surface Area (TPSA) | 62.8 Ų | [1] |

Spectroscopic and Analytical Characterization

Disclaimer: Experimental spectroscopic data for this compound is not widely available in public databases. The following analysis is based on established principles of spectroscopy and provides a predicted profile for characterization and identification purposes.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.5-8.0 ppm). The proton at C2 (between the two deactivating groups) would be the most deshielded. The remaining three protons (at C4, C5, and C6) would appear as a complex multiplet pattern of doublets and triplets, reflecting their respective ortho, meta, and para couplings. The acidic proton of the -SO₃H group is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or not at all.

-

¹³C NMR: The carbon NMR spectrum should display six signals for the aromatic carbons. The carbon bearing the sulfonic acid group (C1) and the carbon bearing the chlorine atom (C3) would be readily identifiable. The chemical shifts of the other four carbons would be influenced by the additive effects of the chloro (electron-withdrawing, ortho/para-directing) and sulfonic acid (strongly electron-withdrawing, meta-directing) substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include:

-

O-H Stretch: A very broad and strong band from ~2500 to 3300 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group in the sulfonic acid.

-

S=O Asymmetric & Symmetric Stretch: Two strong, distinct bands, typically found around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. These are highly characteristic of the sulfonyl group.

-

C=C Aromatic Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region, though it can sometimes be obscured by other vibrations.

-

S-O Stretch: A band typically found in the 900-1000 cm⁻¹ range.

Analytical Workflow: Purity Assessment by HPLC

For any research or development application, verifying the purity and isomeric identity of this compound is paramount, especially given that its synthesis can produce isomers. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: Isomeric Purity Analysis by Reverse-Phase HPLC

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention.

-

Mobile Phase B: Acetonitrile.

-

Detector: UV detector set to 220 nm or 254 nm.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

Start with 5-10% Mobile Phase B.

-

Linearly increase to 95% B over 15-20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5-10 minutes. Rationale: A gradient is essential to elute the polar sulfonic acid while also providing enough resolution to separate it from less polar isomers and impurities.

-

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of the this compound sample.

-

Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL. Rationale: Using a mixture of the mobile phase components ensures good solubility and compatibility with the starting conditions.

-

-

Analysis:

-

Inject the sample and integrate the resulting peaks. The retention time will be specific to the compound under these conditions. Isomeric purity can be determined by comparing the peak area of the desired 3-isomer to the areas of any other observed peaks (likely the 2- and 4-isomers).

-

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay between the two deactivating, meta-directing substituents on the aromatic ring and the acidity of the sulfonic acid group.

Directing Effects in Electrophilic Aromatic Substitution

Both the chloro group and the sulfonic acid group are electron-withdrawing and deactivating towards electrophilic aromatic substitution. However, their directing effects are different:

-

-Cl group: Deactivating but ortho, para-directing.

-

-SO₃H group: Strongly deactivating and meta-directing.

When chlorobenzene is sulfonated, the directing effect of the chlorine atom dominates, leading primarily to the formation of 2- and 4-chlorobenzenesulfonic acid. The meta isomer is formed in very low yields (typically <1%).[3] This makes direct sulfonation an impractical method for preparing the 3-isomer.

References

3-chlorobenzenesulfonic acid CAS number

An In-Depth Technical Guide to 3-Chlorobenzenesulfonic Acid (CAS: 20677-52-5)

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, identified by the CAS Number 20677-52-5, is a significant organosulfur compound that serves as a versatile intermediate in chemical synthesis.[1][2][3][4] Its molecular structure, featuring a sulfonic acid group and a chlorine atom attached to a benzene ring, makes it a valuable building block in the development of pharmaceuticals, specialty chemicals, and polymers. The presence and position of the chloro- and sulfo- groups impart specific reactivity and physicochemical properties that are leveraged by researchers and drug development professionals to design complex molecules with desired biological or material characteristics.

This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, analytical characterization, key applications, and safety protocols. The content is structured to deliver field-proven insights and self-validating methodologies, grounded in authoritative references for the practicing scientist.

Physicochemical Properties

The foundational characteristics of a chemical entity dictate its behavior in a reaction and its suitability for specific applications. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 20677-52-5 | [1][3][4][5] |

| Molecular Formula | C₆H₅ClO₃S | [1][3][4] |

| Molecular Weight | 192.62 g/mol | [1][3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Benzenesulfonic acid, 3-chloro-; m-Chlorobenzenesulfonic acid | [4][6] |

| SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)O | [4] |

| InChI Key | IQOJIHIRSVQTJJ-UHFFFAOYSA-N | [4] |

| Appearance | White solid / Crystalline powder (typical) | |

| Storage | Sealed in dry, 2-8°C conditions recommended | [1] |

Synthesis and Reaction Mechanism

The primary industrial route to producing chlorobenzenesulfonic acids is through the electrophilic aromatic substitution of chlorobenzene with a sulfonating agent, typically fuming sulfuric acid (oleum) or concentrated sulfuric acid.

Causality of the Reaction

The sulfonation of chlorobenzene is a classic example of electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator. This is due to the interplay of two opposing electronic effects:

-

Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density from the benzene ring, deactivating it towards electrophilic attack compared to unsubstituted benzene.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the ring, increasing electron density preferentially at the ortho and para positions.

While the ortho and para isomers (2-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid) are the major products, the meta isomer (this compound) is also formed.[7] The reaction conditions, such as temperature and acid concentration, can be manipulated to influence the isomer distribution. Interestingly, under certain conditions in the presence of sulfuric acid, the 2- and 3-chloro isomers can be converted to the more thermodynamically stable 4-chloro isomer, a principle leveraged in some industrial processes.[7][8]

Caption: Generalized workflow for the synthesis of this compound.

General Laboratory Protocol for Synthesis

This protocol describes a generalized procedure for the sulfonation of chlorobenzene. Causality: The use of fuming sulfuric acid provides a high concentration of the SO₃ electrophile, driving the reaction. The controlled temperature is crucial for managing reaction rate and influencing isomer ratios. Quenching in ice water is a standard method to stop the reaction and precipitate the sulfonic acid products, which have lower solubility in cold aqueous media.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a molar excess of fuming sulfuric acid (20% oleum). Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

-

Addition of Reactant: Slowly add chlorobenzene dropwise from the dropping funnel to the stirred oleum over 1-2 hours. Critically maintain the reaction temperature below 10°C to control the reaction rate and minimize side product formation.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until analysis (e.g., by TLC or HPLC) indicates the consumption of the starting material.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenching step hydrolyzes any remaining oleum and precipitates the sulfonic acid products.

-

Isolation and Purification: The resulting mixture of chlorobenzenesulfonic acid isomers can be isolated by filtration. The separation of the 3-chloro isomer from the ortho and para isomers is challenging and typically relies on techniques like fractional crystallization of their salts (e.g., sodium or barium salts) or preparative chromatography.

Trustworthiness: This protocol is self-validating through in-process controls. The reaction progress should be monitored chromatographically to ensure the endpoint is reached. The identity and purity of the final isolated product must be confirmed using the analytical methods described in Section 4.0.

Applications in Research and Drug Development

While this compound may not typically be an active pharmaceutical ingredient (API) itself, it is a crucial building block for their synthesis. The incorporation of halogen atoms, like chlorine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[9][10]

-

Metabolic Stability: The strong carbon-chlorine bond can block sites on a molecule that are susceptible to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9]

-

Lipophilicity and Permeability: The chlorine atom increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[9]

-

Binding Affinity: The electronegativity and size of the chlorine atom can alter the electronic profile of a molecule, allowing for new or stronger interactions (e.g., halogen bonding) with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.[10]

This compound provides a scaffold to introduce both the chloro-substituent and a reactive sulfonic acid (or sulfonyl chloride, after conversion) handle. This "handle" can be used to link the chlorinated aromatic ring to other parts of a target molecule. For instance, the sulfonic acid can be converted to a sulfonyl chloride, which readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively—common functional groups in many marketed drugs.

Beyond pharmaceuticals, its isomer, p-chlorobenzenesulfonic acid, is a key precursor in the synthesis of 4,4′-dichlorodiphenyl sulfone, a monomer used to produce high-performance polysulfone plastics.[7] This highlights the industrial importance of this class of compounds.

Analytical Characterization

Confirming the identity and purity of this compound is essential for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a primary and robust method for this purpose.

General Protocol for HPLC Analysis

Causality: This method utilizes reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. This compound, being a polar aromatic compound, will have a characteristic retention time based on its interaction with the column. The acidic mobile phase ensures the sulfonic acid group is protonated, leading to sharp, well-defined peaks. A UV detector is effective because the benzene ring is a strong chromophore.

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 70:30 Water/Acetonitrile with 0.1% acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV absorbance at 220 nm or 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject a standard of known purity to determine the retention time. Subsequently, inject the sample solution. The purity can be assessed by the area percentage of the main peak relative to all other peaks in the chromatogram.

-

Validation: The identity of the peak can be confirmed by spiking the sample with the known standard and observing a single, co-eluting peak. For absolute confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to verify the molecular weight of the compound in the peak.[2]

Caption: Experimental workflow for HPLC analysis.

Safety, Handling, and Storage

As an acidic and chlorinated organic compound, this compound requires careful handling. The following information is synthesized from safety data for closely related sulfonic acids and chlorinated aromatics; however, the specific Safety Data Sheet (SDS) from the supplier must always be consulted as the primary source of information.[11]

-

Hazard Identification: This class of compounds is typically classified as causing severe skin burns and eye damage.[11] It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.

-

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound (CAS: 20677-52-5) is a foundational chemical intermediate with significant utility in synthetic chemistry. Its value is particularly pronounced in the field of drug discovery, where the strategic inclusion of its chloro- and sulfonyl- functionalities allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis, reactivity, analytical profile, and handling requirements is paramount for any researcher or scientist aiming to leverage this compound in their work. The methodologies and insights provided in this guide serve as a robust starting point for its effective and safe application in the laboratory and beyond.

References

- 1. chemscene.com [chemscene.com]

- 2. 20677-52-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 20677-52-5 [chemicalbook.com]

- 4. 3-Chlorobenzene-1-sulfonic acid | C6H5ClO3S | CID 10997869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:20677-52-5 | Chemsrc [chemsrc.com]

- 6. This compound price & availability - MOLBASE [molbase.com]

- 7. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 8. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Chlorobenzenesulfonic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-chlorobenzenesulfonic acid, a molecule of significant interest in synthetic chemistry and pharmaceutical development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and reactivity, offering insights grounded in established chemical principles and supported by data from analogous compounds.

Unveiling the Molecular Architecture of this compound

This compound (C₆H₅ClO₃S) is an aromatic sulfonic acid characterized by a benzene ring substituted with a chloro group and a sulfonic acid group at the meta position.[1] This substitution pattern governs its electronic properties, reactivity, and potential applications.

Core Structural Features

The molecule consists of a planar benzene ring. The sulfonic acid group (-SO₃H) is tetrahedral at the sulfur center, while the chloro group (-Cl) is a single atom substituent.[2][3] The IUPAC name for this compound is this compound, and its CAS registry number is 20677-52-5.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClO₃S | --INVALID-LINK--[1] |

| Molecular Weight | 192.62 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 20677-52-5 | --INVALID-LINK--[1] |

| SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)O | --INVALID-LINK--[1] |

Caption: 2D representation of the this compound molecule.

Spectroscopic Characterization: A Chemist's Fingerprint

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for this compound are not widely published, we can predict the expected spectral features based on its structure and data from analogous molecules like 4-chlorobenzenesulfonic acid and 3-chlorobenzoic acid.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with each other. The acidic proton of the sulfonic acid group will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the sulfonic acid group (C-S) will be significantly deshielded. The chemical shifts of the other carbons will be influenced by the electron-withdrawing effects of both the chloro and sulfonic acid groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonic acid group. Key expected vibrational modes include:

-

O-H stretch: A broad band in the region of 3200-2500 cm⁻¹.

-

S=O asymmetric and symmetric stretches: Strong absorptions around 1350 cm⁻¹ and 1150 cm⁻¹, respectively.

-

S-O stretch: A band in the 1000-750 cm⁻¹ region.

-

C-Cl stretch: A signal in the 800-600 cm⁻¹ range. Aromatic C-H and C=C stretching and bending vibrations will also be present.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion would be observed at m/z 191. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, aiding in the identification of the chlorinated compound.[5]

Synthesis and Reactivity: A Practical Perspective

Understanding the synthesis and reactivity of this compound is fundamental for its application in research and development.

Proposed Synthesis Protocol

A common method for the synthesis of aryl sulfonic acids is through electrophilic aromatic substitution.[9][10][11][12][13] The following protocol outlines a plausible laboratory-scale synthesis of this compound.

Experimental Protocol: Sulfonation of Chlorobenzene

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Carefully add chlorobenzene to the flask. Cool the flask in an ice bath.

-

Sulfonation: Slowly add fuming sulfuric acid (oleum) to the chlorobenzene with constant stirring, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Isolation: The product, this compound, can be isolated by filtration or extraction, followed by purification techniques like recrystallization.

It is important to note that this reaction will likely produce a mixture of isomers, with the ortho and para products also being formed.[9][10] Separation of the desired meta isomer would be necessary.

Caption: A simplified workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of the benzene ring in this compound is dictated by the electronic effects of the two substituents. Both the chloro and the sulfonic acid groups are electron-withdrawing and act as deactivating, meta-directing groups in further electrophilic aromatic substitution reactions.[4] The sulfonic acid group can be removed (desulfonation) under certain conditions, such as heating in the presence of dilute acid, which can be a useful synthetic strategy.[11][12][14] The sulfonic acid moiety can also be converted to other functional groups like sulfonyl chlorides, sulfonamides, and sulfonate esters, opening avenues for further molecular elaboration.[3][4]

Significance in Pharmaceutical Research and Development

Aromatic sulfonic acids and their derivatives are valuable building blocks in the pharmaceutical industry.[15] They are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the creation of sulfa drugs.[11][14] The sulfonic acid group can also be used to form stable salts of basic drug molecules, thereby improving their solubility, stability, and bioavailability.[15] Furthermore, the acidic nature of these compounds allows them to be employed as catalysts in various organic transformations during drug synthesis.[15] While specific applications of this compound in marketed drugs are not extensively documented in the initial searches, its structural motifs are present in various developmental compounds. Its utility as a versatile intermediate makes it a compound of interest for medicinal chemists. For instance, it can serve as a precursor in the synthesis of more complex molecules, such as 4,4'-dichlorodiphenyl sulfone, a monomer used in the production of high-performance polymers.[16][17]

Conclusion

This compound is a fascinating molecule with a rich chemistry. While some of its specific physical and structural data require further experimental elucidation, a comprehensive understanding of its molecular structure, spectroscopic properties, synthesis, and reactivity can be achieved through the analysis of related compounds and the application of fundamental chemical principles. Its role as a versatile intermediate ensures its continued relevance in the fields of organic synthesis, materials science, and pharmaceutical development.

References

- 1. 3-Chlorobenzene-1-sulfonic acid | C6H5ClO3S | CID 10997869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aozunasia.com [aozunasia.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 5. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chlorobenzenesulfonic acid(98-66-8) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Chlorobenzenesulfonic acid(98-66-8) 13C NMR [m.chemicalbook.com]

- 8. 3-Chlorobenzoic acid(535-80-8) 1H NMR [m.chemicalbook.com]

- 9. homework.study.com [homework.study.com]

- 10. How are nitrochlorobenzene and chlorobenzene sulphonic acid are prepared from chlorobenzene? [allen.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. One moment, please... [chemistrysteps.com]

- 13. shout.education [shout.education]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. capitalresin.com [capitalresin.com]

- 16. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 17. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Chlorobenzenesulfonic Acid

Executive Summary

The synthesis of specific isomers of substituted aromatic compounds is a foundational challenge in organic chemistry, demanding a nuanced understanding of reaction mechanisms and directing group effects. While the direct sulfonation of chlorobenzene is a well-established electrophilic aromatic substitution, it is an impractical and inefficient pathway for the targeted synthesis of 3-chlorobenzenesulfonic acid. The chloro substituent is an ortho, para-director, leading to the formation of 4-chlorobenzenesulfonic acid as the major product, with the desired meta isomer formed in negligible quantities.

This guide provides a comprehensive analysis of this synthetic problem, elucidating the mechanistic basis for the observed isomer distribution. It then presents a scientifically sound and field-proven two-step synthetic strategy that leverages the meta-directing properties of the sulfonic acid group to achieve the desired 3-chloro isomer in high yield. This route involves the initial sulfonation of benzene, followed by the targeted chlorination of the resulting benzenesulfonic acid. Detailed experimental protocols, safety considerations, and analytical validation techniques are provided for researchers, scientists, and drug development professionals.

The Challenge: Direct Sulfonation of Chlorobenzene

The reaction of chlorobenzene with fuming sulfuric acid (oleum) or concentrated sulfuric acid is a classic electrophilic aromatic substitution.[1][2] However, the regiochemical outcome is dictated by the electronic properties of the chlorine atom already present on the benzene ring.

Mechanism of Electrophilic Aromatic Sulfonation

The sulfonation of an aromatic ring proceeds through the following key steps:

-

Generation of the Electrophile: In concentrated or fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄), the active electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[2][3] SO₃ is a potent electrophile due to the highly polarized sulfur-oxygen bonds.

-

Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the chlorobenzene ring attacks the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new sulfonic acid group. This restores the aromatic π-system and yields the final chlorobenzenesulfonic acid product.[1]

The Directing Effect of the Chloro Substituent

The chlorine atom, while deactivating the ring towards electrophilic attack compared to benzene, is an ortho, para-director . This is due to a delicate interplay of two opposing electronic effects:

-

Inductive Effect (-I): Chlorine is more electronegative than carbon and withdraws electron density from the ring through the sigma bond, deactivating the ring overall.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the benzene ring through resonance. This effect enriches the electron density at the ortho and para positions.

When an electrophile attacks, the resonance effect strongly stabilizes the sigma complexes formed from ortho and para attack, where a resonance structure places the positive charge directly adjacent to the chlorine, allowing for stabilization by the lone pairs. The sigma complex from meta attack does not benefit from this additional stabilization.

References

electrophilic substitution mechanism for chlorobenzene sulfonation

An In-depth Technical Guide to the Electrophilic Sulfonation of Chlorobenzene: Mechanism, Regioselectivity, and Experimental Protocol

Introduction: Contextualizing the Sulfonation of an Aryl Halide

The sulfonation of chlorobenzene is a cornerstone reaction in electrophilic aromatic substitution (EAS), providing a powerful route to key intermediates in the synthesis of pharmaceuticals, detergents, and dyes.[1][2] Unlike benzene, the chlorobenzene ring presents a more complex electronic landscape. The resident chlorine atom, a halogen, introduces a fascinating dichotomy of electronic effects that profoundly influences the reaction's rate and regioselectivity. This guide, intended for researchers and drug development professionals, offers a detailed exploration of the sulfonation mechanism of chlorobenzene. We will dissect the interplay of inductive and resonance effects, rationalize the observed product distribution through mechanistic principles, and provide a validated experimental protocol.

The Electrophile: Generation and Nature of the Sulfonating Agent

The primary electrophile in this reaction is sulfur trioxide (SO₃).[3] Depending on the reaction conditions, SO₃ is generated and utilized in different forms:

-

Concentrated Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid contains small, equilibrium amounts of SO₃.[4]

-

Fuming Sulfuric Acid (Oleum): For a more reactive medium, fuming sulfuric acid (oleum) is employed. This is a solution of excess SO₃ dissolved in concentrated sulfuric acid (H₂S₂O₇), providing a much higher concentration of the active electrophile.[5][6]

Sulfur trioxide is a potent electrophile due to the significant partial positive charge on the sulfur atom, a result of the strong electron-withdrawing effect of the three oxygen atoms.[7] In highly acidic media, protonated sulfur trioxide (⁺SO₃H) or pyrosulfuric acid (H₂S₂O₇) may also act as the sulfonating species.[7][8]

References

- 1. nbinno.com [nbinno.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Question: Explain the sulphonation reaction of chlorobenzene. What happe.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. shaalaa.com [shaalaa.com]

- 6. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

Synthesis and Mechanistic Insights: The Sulfonation of Chlorobenzene

An In-Depth Technical Guide to the Isomers of Chlorobenzenesulfonic Acid

For professionals in chemical research and drug development, a precise understanding of isomeric impurities is not merely academic; it is a cornerstone of process optimization, product purity, and regulatory compliance. Chlorobenzenesulfonic acid, a key intermediate in various industrial syntheses, exists as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). The relative distribution of these isomers is dictated by the synthesis conditions and has profound implications for the utility of the final product.

This guide provides a comprehensive exploration of the synthesis, properties, analysis, and industrial relevance of the chlorobenzenesulfonic acid isomers, grounded in established chemical principles and analytical methodologies.

The primary industrial route to chlorobenzenesulfonic acid is the electrophilic aromatic substitution reaction of chlorobenzene with a sulfonating agent, typically concentrated or fuming sulfuric acid (oleum).[1][2] The mechanism of this reaction dictates the resulting isomer distribution.

The Electrophilic Aromatic Substitution Mechanism

The reaction proceeds through a well-understood, multi-step pathway:

-

Generation of the Electrophile : In concentrated sulfuric acid or oleum, the active electrophile, sulfur trioxide (SO₃), is generated.[1][3]

-

Electrophilic Attack : The electron-rich π-system of the chlorobenzene ring attacks the sulfur trioxide molecule. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]

-

Deprotonation : A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final chlorobenzenesulfonic acid product.[1]

Caption: Mechanism of Electrophilic Sulfonation.

Isomer Distribution: The Directive Influence of Chlorine

The chlorine atom on the benzene ring, while deactivating the ring towards electrophilic attack compared to benzene itself, is an ortho, para-directing group.[1][4] This is due to the interplay of two opposing electronic effects:

-

Inductive Effect (-I) : Chlorine is highly electronegative and withdraws electron density from the ring through the sigma bond, deactivating it.

-

Resonance Effect (+R) : The lone pairs on the chlorine atom can be delocalized into the ring, increasing electron density, particularly at the ortho and para positions.

The resonance effect, which directs the incoming electrophile, is dominant in determining the position of substitution. Consequently, the sulfonation of chlorobenzene yields a mixture of 2-chlorobenzenesulfonic acid (ortho) and 4-chlorobenzenesulfonic acid (para).[2][4] The para isomer is the major product, primarily due to steric hindrance; the bulky sulfonic acid group (–SO₃H) encounters less spatial interference at the position opposite the chlorine atom.[3] The formation of the meta isomer is minimal in this direct sulfonation.[5]

Physicochemical Properties of Chlorobenzenesulfonic Acid Isomers

The subtle differences in the positions of the chloro and sulfonic acid groups give rise to distinct physical properties. Understanding these properties is critical for developing separation protocols and predicting their behavior in various chemical environments.

| Property | 2-Chlorobenzenesulfonic acid | 3-Chlorobenzenesulfonic acid | 4-Chlorobenzenesulfonic acid |

| Molecular Formula | C₆H₅ClO₃S[6] | C₆H₅ClO₃S[7] | C₆H₅ClO₃S[8] |

| Molecular Weight | 192.62 g/mol [6] | 192.62 g/mol [7] | 192.62 g/mol [8] |

| CAS Number | 27886-58-4[6] | 20677-52-5[7] | 98-66-8[8] |

| Appearance | Solid | Solid | Greyish-beige flaked solid[8] |

| Melting Point | Not specified | Not specified | 67-102 °C[8][9][10] |

| Boiling Point | Not specified | Not specified | 149 °C / 22 mmHg[8][9] |

| Water Solubility | Soluble | Soluble | Soluble, may form faint turbidity[8][9] |

| pKa | Not specified | Not specified | -0.83 ± 0.50 (Predicted)[8] |

Analytical Separation and Characterization

The chemical similarity of the isomers presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is the predominant technique for their separation and quantification, leveraging subtle differences in their polarity and interaction with a stationary phase.[11][12]

High-Performance Liquid Chromatography (HPLC) Methodology

A robust HPLC method is essential for quality control in processes where chlorobenzenesulfonic acid is a key intermediate. Mixed-mode or reverse-phase chromatography is often employed.[13][14]

Caption: General Analytical Workflow for HPLC Isomer Separation.

Experimental Protocol: Isomer Separation via HPLC

This protocol provides a validated starting point for the separation of chlorobenzenesulfonic acid isomers. Optimization may be required based on the specific analytical system and sample matrix.

Objective: To separate and quantify the ortho-, meta-, and para-isomers of chlorobenzenesulfonic acid.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Analytical column suitable for aromatic acids (e.g., C18 reverse-phase or a mixed-mode column).[12][13]

-

Reference standards for 2-, 3-, and 4-chlorobenzenesulfonic acid.

-

HPLC-grade acetonitrile (MeCN) and water.

-

An acidic modifier, such as formic acid or phosphoric acid.[12][14]

-

Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

-

Mobile Phase: Prepare an isocratic or gradient mobile phase. A typical starting point for reverse-phase separation is a mixture of acetonitrile and an aqueous acidic buffer (e.g., 30:70 MeCN:Water with 0.1% formic acid).[12][14] The organic content and pH can be adjusted to optimize separation.

-

Reference Standard Stock Solutions: Accurately weigh and dissolve approximately 10 mg of each isomer reference standard in separate 10 mL volumetric flasks, using the mobile phase as the diluent, to create 1 mg/mL stock solutions.

-

Working Standard Solution: Prepare a mixed working standard containing all three isomers at a known concentration (e.g., 10 µg/mL) by diluting the stock solutions with the mobile phase.

-

Test Solution: Prepare the sample to be analyzed by dissolving a known quantity in the mobile phase to achieve a concentration within the calibration range.

3. Chromatographic Conditions:

-

Column: Newcrom R1, 4.6x150 mm, 5 µm (or equivalent).[12][14]

-

Mobile Phase: Acetonitrile and water with an acid modifier (as prepared above).

-

Flow Rate: 1.0 mL/min.[11]

-

Injection Volume: 5-10 µL.

-

Detector Wavelength: 210-400 nm, selected based on the UV absorbance maximum of the analytes.[15]

-

Column Temperature: 25-30 °C.

4. System Suitability and Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solution multiple times (n=5) to verify system suitability parameters (e.g., peak resolution >1.5, theoretical plates, and peak asymmetry).

-

Once the system is deemed suitable, inject the test solutions.

-

Identify the isomer peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

-

Quantify the amount of each isomer using a calibration curve generated from a series of standard injections at different concentrations.

Industrial Significance and Isomer Management

The primary industrial driver for the production of chlorobenzenesulfonic acid is its use as a precursor to 4,4′-dichlorodiphenyl sulfone.[16] This monomer is crucial for the synthesis of high-performance polyarylene ether sulfones (e.g., PES, PSU), which are valued for their thermal stability and chemical resistance.[17]

For this application, only the 4-chlorobenzenesulfonic acid isomer leads to the desired 4,4' product. The 2- and 3-isomers are considered undesirable by-products as they form incorrect sulfone isomers that disrupt the polymer chain and degrade its properties.[16] Therefore, there is a significant industrial interest in maximizing the yield of the para isomer and managing the unwanted ortho and meta isomers.

To improve process efficiency, methods have been developed to convert the undesired 2- and 3-chlorobenzenesulfonic acids into the valuable 4-isomer. This is typically achieved through isomerization in the presence of sulfuric acid at elevated temperatures (100 to 300 °C), effectively recycling the by-products back into the main process stream.[16][17]

Conclusion

The isomers of chlorobenzenesulfonic acid provide a classic example of how subtle variations in molecular structure can have major consequences for industrial chemistry. The sulfonation of chlorobenzene, governed by the principles of electrophilic aromatic substitution, predictably favors the formation of the para isomer, which is a valuable monomer precursor. The ortho and meta isomers, while often unavoidable, are typically considered process impurities. A thorough understanding of the synthesis mechanism, coupled with robust analytical methods like HPLC for isomer separation and quantification, is essential for any research or manufacturing process involving this critical chemical intermediate. The ability to not only separate but also isomerize unwanted by-products into the desired product represents a key strategy in optimizing the efficiency and sustainability of the chemical manufacturing process.

References

- 1. Question: Explain the sulphonation reaction of chlorobenzene. What happe.. [askfilo.com]

- 2. Write the equation of reaction of chlorobenzene Su class 12 chemistry CBSE [vedantu.com]

- 3. Sulphonation of Benzene and its Derivatives - Sulphonation of Substituted Benzene, Their Mechanisms, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chlorobenzene-1-sulfonic acid | C6H5ClO3S | CID 13531453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chlorobenzene-1-sulfonic acid | C6H5ClO3S | CID 10997869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chlorobenzenesulfonic acid | 98-66-8 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. p-Chlorobenzenesulfonic Acid [drugfuture.com]

- 11. HPLC Separation of Alkyl Sulfonic Acids | SIELC Technologies [sielc.com]

- 12. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. helixchrom.com [helixchrom.com]

- 14. 4-Chlorobenzenesulfonic acid | SIELC Technologies [sielc.com]

- 15. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]

- 16. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 17. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-chlorobenzenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding of this compound's characteristics and its role in synthetic chemistry.

Introduction

This compound (CAS No. 20677-52-5) is an organosulfur compound that belongs to the family of substituted aromatic sulfonic acids.[1][2] Its structure, featuring a sulfonic acid group and a chlorine atom attached to a benzene ring at the meta position, imparts a unique combination of reactivity and functionality. This guide will delve into the nuanced physical and chemical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular Structure and Identification

The molecular structure of this compound is fundamental to its chemical behavior. The presence of the strongly electron-withdrawing sulfonic acid group and the moderately deactivating but ortho-, para-directing chlorine atom on the aromatic ring dictates its reactivity in electrophilic and nucleophilic substitution reactions.

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 20677-52-5[1][2] |

| Molecular Formula | C₆H₅ClO₃S[1][2][3] |

| Molecular Weight | 192.62 g/mol [2][3] |

| Synonyms | m-Chlorobenzenesulfonic acid, Benzenesulfonic acid, 3-chloro-[1] |

Physical Properties

Experimentally determined physical properties for this compound are not widely reported, likely due to its lower prevalence compared to its para isomer. However, some properties have been predicted or are inferred from related compounds.

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | 4-Chlorobenzenesulfonic Acid | 3-Chlorobenzoic Acid |

| Melting Point | Not available | 102 °C[4] | 158 °C[5] |

| Boiling Point | Not available | 149 °C at 22 mmHg[4] | Not available |

| Density | 1.551 g/cm³ (Predicted)[1] | Not available | 1.496 g/cm³[5] |

| pKa | -0.94 ± 0.15 (Predicted)[1] | Not available | 3.82 |

| LogP | 1.5867 (Computed)[3] | Not available | 2.68 |

Solubility

While specific quantitative solubility data for this compound is scarce, its solubility profile can be inferred from its structure and the properties of similar compounds like 4-chlorobenzenesulfonic acid. The presence of the polar sulfonic acid group suggests good solubility in water and polar organic solvents.[6] Conversely, the nonpolar chlorobenzene backbone would confer some solubility in less polar organic solvents.

Table 3: Expected Solubility Profile of this compound

| Solvent | Expected Solubility | Rationale |

| Water | High | The sulfonic acid group is highly polar and can form hydrogen bonds with water.[6] |

| Methanol, Ethanol | High | Polar protic solvents that can interact favorably with the sulfonic acid group. |

| Acetone | Moderate to High | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Diethyl Ether | Low to Moderate | Less polar than alcohols, offering limited interaction with the sulfonic acid group. |

| Dichloromethane | Low to Moderate | A nonpolar aprotic solvent with some ability to dissolve the aromatic ring. |

| Toluene | Low | A nonpolar solvent that is unlikely to effectively solvate the polar sulfonic acid group. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of the sulfonic acid and chloro substituents on the aromatic ring.

Acidity

The sulfonic acid group is a strong acid, and as such, this compound is expected to be a strong acid. The predicted pKa of -0.94 suggests it is a stronger acid than many common mineral acids.[1] This high acidity is a key feature, making it a useful catalyst in certain organic reactions.

Synthesis and Reactivity of the Aromatic Ring

The direct synthesis of this compound via electrophilic sulfonation of chlorobenzene is challenging. The chlorine atom is an ortho-, para-directing group, meaning that sulfonation of chlorobenzene with fuming sulfuric acid predominantly yields a mixture of 2-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid, with the para isomer being the major product.[7][8][9][10]

Caption: General outcome of the sulfonation of chlorobenzene.

The synthesis of the meta isomer would likely require a more complex, multi-step synthetic route, possibly involving the sulfonation of a differently substituted benzene ring followed by manipulation of the substituents.

Interestingly, there are patented processes that describe the isomerization of 2-chlorobenzenesulfonic acid and this compound to the thermodynamically more stable 4-chlorobenzenesulfonic acid in the presence of sulfuric acid at elevated temperatures.[11][12] This indicates that while the meta isomer can be formed, it may be prone to rearrangement under certain conditions.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are generalized for the analysis of aromatic sulfonic acids and should be adapted and optimized for the specific compound.

General Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sulfonic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Aromatic sulfonic acids often have limited solubility in CDCl₃.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Interpretation: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure. For this compound, one would expect a complex splitting pattern in the aromatic region of the ¹H NMR spectrum and six distinct signals in the ¹³C NMR spectrum corresponding to the six aromatic carbons.

General Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) if the compound is a solid. For liquids, a thin film between two salt plates can be used.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure salt plates.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands. For this compound, key absorbances would be expected for the S=O stretching (around 1350 and 1170 cm⁻¹), O-H stretching of the sulfonic acid (broad band around 3000 cm⁻¹), and C-Cl stretching (around 1000-1100 cm⁻¹).

Safety and Handling

Table 4: GHS Hazard Information for p-Chlorobenzenesulfonic Acid (as a proxy)

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed[13] |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage[13] |

| Serious eye damage/eye irritation | H318: Causes serious eye damage[13] |

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Spill Response: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Avoid generating dust.

Conclusion

This compound is a compound with significant potential in synthetic chemistry, although it is less commonly encountered and characterized than its isomers. Its strong acidity and the unique substitution pattern on the aromatic ring make it an interesting building block for further chemical transformations. This guide has provided a comprehensive overview of its known and predicted properties, highlighting areas where further experimental investigation is needed. As with any chemical, proper safety precautions are paramount when handling this compound.

References

- 1. 20677-52-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-Chlorobenzene-1-sulfonic acid | C6H5ClO3S | CID 10997869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. 3-Chloro-benzenesulfonic acid (CAS No. 20677-52-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Write the equation of reaction of chlorobenzene Su class 12 chemistry CBSE [vedantu.com]

- 8. Question: Explain the sulphonation reaction of chlorobenzene. What happe.. [askfilo.com]

- 9. shaalaa.com [shaalaa.com]

- 10. On sulphonation of `C_6H_5 Cl` [allen.in]

- 11. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 12. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]

- 13. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-chlorobenzenesulfonic acid safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling and Application of 3-Chlorobenzenesulfonic Acid A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Beyond the Checklist Mentality

In the fast-paced environment of research and development, the Safety Data Sheet (SDS) is too often treated as a bureaucratic hurdle—a document to be filed and forgotten. This guide aims to reframe that perspective. For a compound like this compound, a versatile intermediate in organic synthesis, understanding the nuances of its SDS is not merely a matter of compliance but a foundational element of experimental success and laboratory safety. This document moves beyond the standard sections of an SDS to provide a deeper, more causal understanding of the hazards and handling protocols associated with this chemical. We will explore not just what to do, but why we do it, grounding every recommendation in the physicochemical realities of the compound.

Section 1: The Molecular Profile and its Safety Implications

This compound (CAS No. 20677-52-5) is an organosulfur compound whose properties and hazards are dictated by its molecular structure: a benzene ring substituted with both a sulfonic acid group and a chlorine atom.[1][2] This combination imparts strong acidic and corrosive properties.

Physicochemical Characteristics

A thorough understanding of a chemical's physical properties is the first step in a proactive safety assessment. These are not just numbers; they are predictors of behavior under various laboratory conditions.

| Property | Value | Implication for Handling & Storage |

| Molecular Formula | C₆H₅ClO₃S | Indicates the presence of chlorine and sulfur, which can lead to hazardous decomposition products like hydrogen chloride and sulfur oxides upon combustion. |

| Molecular Weight | 192.62 g/mol | A non-volatile solid under standard conditions, reducing the risk of inhalation exposure compared to liquids, though dust can be an issue.[1][2][3] |

| Appearance | Solid (e.g., powder, crystals) | Dust generation is a primary concern. Engineering controls and appropriate PPE are necessary to prevent inhalation and skin contact. |

| Storage Temperature | Sealed in dry, 2-8°C or Inert atmosphere, room temperature | Highlights sensitivity. Storage in a cool, dry place is crucial to maintain stability and prevent degradation.[1][4] |

| LogP | 1.5867 | This octanol-water partition coefficient suggests a moderate potential for bioaccumulation.[1] |

Section 2: Deconstructing the Hazard Profile (GHS Classification)

The Globally Harmonized System (GHS) provides a standardized language for communicating hazards. For this compound, the classifications point to a significant risk profile that demands respect.[1][4]

GHS Hazard Statements Analysis:

-

H302: Harmful if swallowed. [1]

-

H314: Causes severe skin burns and eye damage. [4]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

The primary danger of this compound is its corrosivity (H314). The sulfonic acid group is a strong acid, capable of causing immediate and severe damage to living tissue upon contact. The additional irritation warnings (H315, H319, H335) reinforce that even minor exposure to dust or solutions can have significant consequences.

Visualizing the GHS Hazard Hierarchy

The following diagram illustrates the GHS pictograms and the corresponding hazards for this compound, providing an immediate visual summary of the risks.

Caption: GHS Pictograms and corresponding hazard statements for this compound.

Section 3: Proactive Exposure Control and Personal Protective Equipment (PPE)

The foundation of safety is preventing exposure. This requires a multi-layered approach combining engineering controls, administrative procedures, and the correct PPE.

Engineering Controls: The First Line of Defense

-

Fume Hood: All weighing and handling of solid this compound and any work with its solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The causality is clear: the fume hood contains dust and potential vapors, preventing respiratory exposure (addressing H335).

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

Personal Protective Equipment (PPE): The Last Barrier

Choosing the right PPE is an exercise in chemical compatibility and risk assessment.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Must be inspected before use. Given the corrosive nature (H314), any suspected pinholes or degradation means immediate replacement. Proper removal technique is critical to avoid contaminating skin. |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Goggles provide a seal against dust and splashes. The face shield is mandatory when handling larger quantities or when there is a significant splash risk, offering broader protection against severe eye damage (H314).[5] |

| Skin and Body | Fully-buttoned lab coat (flame-retardant recommended), long pants, and closed-toe shoes. | A complete barrier is necessary to protect the skin from burns (H314). A chemical-resistant apron should be worn for larger-scale work. |

| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic acid vapors/dusts. | Required if engineering controls are insufficient or during emergency situations (e.g., large spills). This directly mitigates the risk of respiratory irritation (H335). |

Section 4: Emergency Protocols – A Self-Validating System

Emergency procedures must be clear, concise, and practiced. They represent a self-validating system: their effectiveness in a real-world incident is the ultimate test of their design.

First-Aid Measures: Immediate and Informed Action

The response to an exposure must be immediate to mitigate the severe corrosive effects.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Do not hesitate. The goal is dilution and removal of the acid. Seek immediate medical attention. A safety shower is the appropriate tool for large-scale contact.

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[6] An eyewash station is essential. Remove contact lenses if present and easy to do. This action is critical to prevent permanent eye damage. Seek immediate medical attention from an ophthalmologist.[7]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting, as this risks perforation of the esophagus. Have the victim rinse their mouth and drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.

Accidental Release Measures: The Spill Response Workflow

A spill of this compound requires a calm, methodical response. The following workflow is designed to contain the hazard and ensure the safety of laboratory personnel.

Workflow: Solid Spill Response Protocol

Caption: Step-by-step workflow for the safe cleanup of a solid this compound spill.

Section 5: The Logic of Safe Storage and Handling

Proper storage and handling are not arbitrary rules; they are scientifically-grounded procedures to ensure chemical stability and prevent dangerous reactions.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The "dry" condition is critical because sulfonic acids can be hygroscopic. Absorbed moisture can affect reactivity and experimental accuracy. Store away from incompatible materials.[6]

-

Incompatibilities: Avoid strong oxidizing agents.[6][8] The rationale here is the potential for a highly exothermic or violent reaction, which could lead to a thermal runaway event.

-

Handling: When handling the solid, avoid creating dust.[5][7] Use techniques like gentle scooping rather than pouring from a height. For making solutions, always add the acid to the solvent slowly, never the other way around, to control any exothermic dissolution.

Section 6: Toxicological and Ecological Insights

While a complete toxicological profile may not be available, the known data underscores the need for caution. The primary toxicological concern is acute damage from its corrosive properties. Long-term (chronic) exposure data is limited, and therefore, the precautionary principle applies: all exposures should be minimized.

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.

-

Environmental Fate: Do not let the product enter drains or waterways.[7] As an acid, a significant release can alter the pH of local aquatic environments, posing a hazard to wildlife.

Conclusion: Cultivating a Culture of Inherent Safety

This guide has deconstructed the critical safety information for this compound, moving from data to actionable intelligence. For the research scientist and drug development professional, safety is not an impediment to discovery but a prerequisite for it. By understanding the causal links between a molecule's properties and the necessary handling protocols, we transform the SDS from a static document into a dynamic tool for risk management. This deeper understanding fosters a culture of inherent safety, where safe practice is not just followed but is second nature, enabling scientific advancement to proceed both rapidly and responsibly.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Chlorobenzene-1-sulfonic acid | C6H5ClO3S | CID 10997869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 20677-52-5|this compound|BLD Pharm [bldpharm.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Solubility of 3-Chlorobenzenesulfonic Acid in Organic Solvents

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 3-chlorobenzenesulfonic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this compound, detailed and validated experimental protocols for its determination, and a framework for interpreting the resulting data. While extensive quantitative solubility data for this compound is not widely available in public literature, this guide equips the reader with the theoretical knowledge and practical methodologies to confidently and accurately determine its solubility in a variety of organic media.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of chemical and pharmaceutical development.[1] For this compound, a compound with applications as an intermediate in the synthesis of dyes and pharmaceuticals, understanding its behavior in various organic solvents is paramount.[2] Solubility data informs crucial decisions in process chemistry, including the selection of appropriate solvents for reactions, crystallization, and purification. In formulation science, solubility is a key determinant of a drug's bioavailability and the feasibility of developing various dosage forms.[1]

This guide is structured to provide a holistic understanding of the solubility of this compound. We will begin by examining its fundamental physicochemical properties, which are the primary determinants of its solubility. Subsequently, we will delve into the theoretical principles that govern the dissolution process, focusing on the interplay of intermolecular forces. The core of this document is a detailed exposition of robust experimental protocols for the quantitative determination of solubility, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is essential to predict and interpret its solubility. The key physicochemical parameters for this compound are summarized below.

| Property | Value/Information | Source |

| Chemical Formula | C₆H₅ClO₃S | [3] |

| Molecular Weight | 192.62 g/mol | [3] |

| Predicted pKa | -0.94 ± 0.15 | [4] |

| Appearance | Typically a solid at room temperature. | Inferred from related compounds |

| Melting Point | Data not readily available. For comparison, p-chlorobenzenesulfonic acid monohydrate has a melting point of 67°C. | [5] |

The sulfonic acid moiety makes this compound a strong acid, as indicated by its low predicted pKa.[4][6] This high acidity plays a significant role in its solubility, particularly in protic or basic solvents.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.

The Dual Nature of this compound

This compound is an amphiphilic molecule, possessing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region.

-

Hydrophilic Character: The sulfonic acid group (-SO₃H) is highly polar and capable of forming strong hydrogen bonds.[7] This functional group is the primary driver for solubility in polar solvents.

-

Hydrophobic Character: The chlorobenzene ring is nonpolar and contributes to the molecule's lipophilicity. This part of the molecule will interact favorably with nonpolar solvents through van der Waals forces.

The overall solubility in a given organic solvent is a result of the balance between these two opposing characteristics.

Influence of the Sulfonic Acid Group

The sulfonic acid group is a powerful solubilizing functional group in polar media. Its key contributions to solubility are:

-

Hydrogen Bonding: The hydroxyl proton and the oxygen atoms of the sulfonic acid group can act as hydrogen bond donors and acceptors, respectively. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).[7]

-

Ionization: In solvents with sufficient basicity, the highly acidic proton can be transferred to the solvent, forming a sulfonate anion and a protonated solvent cation. This ionization dramatically increases solubility in polar solvents.

The Role of the Chloro- Substituent

The chlorine atom, attached to the benzene ring at the meta-position, also influences the solubility profile:

-

Increased Lipophilicity: The presence of a chlorine atom on an aromatic ring generally increases the molecule's lipophilicity and can enhance non-bonding interactions.[8] This can lead to improved solubility in nonpolar or weakly polar solvents compared to the parent benzenesulfonic acid.

-

Inductive Effect: The electronegative chlorine atom exerts an electron-withdrawing inductive effect, which can influence the acidity of the sulfonic acid group and the overall polarity of the molecule.[9]

Expected Qualitative Solubility Profile

Based on these theoretical considerations, a qualitative solubility profile for this compound in various classes of organic solvents can be predicted:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The sulfonic acid group can engage in strong hydrogen bonding with the hydroxyl group of the solvent. The alkyl chain of the alcohol has some affinity for the chlorobenzene ring. |

| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | These solvents are effective hydrogen bond acceptors and possess significant dipole moments, which can solvate the polar sulfonic acid group. |

| Weakly Polar | Diethyl Ether, Ethyl Acetate | Low to Moderate | The nonpolar character of the chlorobenzene ring will have some affinity for these solvents, but the highly polar sulfonic acid group will be poorly solvated, limiting overall solubility. |

| Nonpolar | Toluene, Hexane | Low | The hydrophobic chlorobenzene ring will interact favorably with these solvents, but the energetic penalty of desolvating the highly polar sulfonic acid group will result in low solubility. |

Experimental Determination of Solubility

To obtain accurate and reliable quantitative solubility data, rigorous experimental methodology is essential. The following section provides detailed, step-by-step protocols for three widely accepted methods for solubility determination.

General Considerations for Accurate Solubility Measurement

Several factors must be carefully controlled to ensure the integrity of solubility measurements:

-

Purity of Solute and Solvent: The use of pure materials is critical, as impurities can significantly affect solubility.

-

Temperature Control: Solubility is temperature-dependent. Therefore, all experiments must be conducted at a constant and accurately recorded temperature.

-

Equilibrium Achievement: It is crucial to ensure that the system has reached equilibrium, meaning the concentration of the dissolved solute is constant over time.

-